molecular formula C11H13ClOS B14491447 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride CAS No. 64287-65-6

2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride

Cat. No.: B14491447
CAS No.: 64287-65-6
M. Wt: 228.74 g/mol
InChI Key: NBNAHTWHEGUPLI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanoic acid and contains a phenylsulfanyl group attached to the third carbon of the propanoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride typically involves the chlorination of 2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction scheme is as follows:

C11H14O2S+SOCl2C11H13ClOS+SO2+HCl\text{C11H14O2S} + \text{SOCl2} \rightarrow \text{C11H13ClOS} + \text{SO2} + \text{HCl} C11H14O2S+SOCl2→C11H13ClOS+SO2+HCl

The reaction is usually conducted under reflux conditions, and the resulting product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or THF under inert atmosphere conditions.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

    Reduction: The major products are the corresponding alcohols or thiols.

    Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can acylate amino groups in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanoyl chloride: Lacks the phenylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.

    3-Phenylpropanoic acid: Lacks the acyl chloride functionality, limiting its use as an acylating agent.

    2,2-Dimethyl-3-(phenylsulfanyl)propanoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.

Uniqueness

2,2-Dimethyl-3-(phenylsulfanyl)propanoyl chloride is unique due to the presence of both the acyl chloride and phenylsulfanyl functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

64287-65-6

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

2,2-dimethyl-3-phenylsulfanylpropanoyl chloride

InChI

InChI=1S/C11H13ClOS/c1-11(2,10(12)13)8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

NBNAHTWHEGUPLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CSC1=CC=CC=C1)C(=O)Cl

Origin of Product

United States

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